Cas no 93267-04-0 (Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate)

Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate structure
93267-04-0 structure
상품 이름:Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
CAS 번호:93267-04-0
MF:C9H16INO4
메가와트:329.132115364075
MDL:MFCD00216579
CID:61617
PubChem ID:10903591

Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate 화학적 및 물리적 성질

이름 및 식별자

    • (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
    • N-(tert-Butoxycarbonyl)-3-iodo-L-alanine Methyl Ester
    • Boc-Beta-iodo-Ala-Ome
    • (2R)-3-Iodo-2-(tert-butoxycarbonylamino)propanoic acid methyl ester
    • (R)-methyl 2-(tert-butoxycarbonylamino)-3-iodopropanoate
    • Boc-3-iodo-L-alanine Methyl Ester
    • Boc-Ala(I)-Ome
    • Boc-b-iodo-Ala-OMe
    • Boc-β-iodo-Ala-OMe
    • L-N-Boc-3-Iodoalanine Methyl Ester
    • Boc-?-iodo-Ala-OMe
    • Boc-ß-iodo-Ala-OMe
    • Boc-β-iodo-Ala-OMe,Boc-&szlig
    • -iodo-Ala-OMe,BR
    • Boc-Ala(3-I)-OMe
    • N-Boc-3-iodo-L-alanine Methyl Ester
    • Methyl (2R)-2-[(tert-butoxycarbonyl)amino]-3-iodopropanoate
    • Methyl (R)-2-(tert-butoxycarbonylamino)-3-iodopropanoate
    • L
    • N-Boc-L-iodoalanine methyl ester
    • Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
    • MDL: MFCD00216579
    • 인치: 1S/C9H16INO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1
    • InChIKey: UGZBFCCHLUWCQI-LURJTMIESA-N
    • 미소: IC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C
    • BRN: 4422011

계산된 속성

  • 정밀분자량: 329.0124g/mol
  • 표면전하: 0
  • XLogP3: 1.4
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 4
  • 회전 가능한 화학 키 수량: 6
  • 동위원소 질량: 329.0124g/mol
  • 단일 동위원소 질량: 329.0124g/mol
  • 수소 결합 토폴로지 분자 극성 표면적: 64.6Ų
  • 중원자 수량: 15
  • 복잡도: 237
  • 동위원소 원자 수량: 0
  • 원자 구조의 중심 수량을 확정하다.: 1
  • 정의되지 않은 원자 구성 센터 수: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 총 키 단위 수량: 1
  • 표면전하: 0
  • 상호 변형 이기종 수량: 2

실험적 성질

  • 색과 성상: White to Yellow Solid
  • 밀도: 1.5510
  • 융해점: 49.0 to 53.0 deg-C
  • 비등점: 356.5℃ at 760 mmHg
  • 플래시 포인트: 169.4 °C
  • 수용성: Soluble in water and 1% acetic acid.
  • PSA: 64.63000
  • LogP: 1.87860
  • 비선광도: -4° (c=2, MeOH)
  • 광학 활성: [α]22/D −4°, c = 2 in methanol
  • 민감성: Light Sensitive

Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate 보안 정보

Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate 세관 데이터

  • 세관 번호:2924199090
  • 세관 데이터:

    ?? ?? ??:

    2924199090

    개요:

    2924199090. 기타 무환아미드 (무환아미노메틸에스테르 포함) (그 파생물과 소금 포함).부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%

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    ?? ??, ?? ??,,,포장

    요약:

    2924199090. 기타 무환아미드 (무환아미노메틸메틸에스테르 포함) 및 그 파생물;그 소금.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%

Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
AstaTech
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93267-04-0 95%
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$274 2022-06-01
AstaTech
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BOC-3-IODO-L-ALANINE METHYL ESTER
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SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
93267-04-0 98%
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A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
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N-Boc-3-iodo-L-alanine methyl ester, 98%
93267-04-0 98%
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NAN JING YAO SHI KE JI GU FEN Co., Ltd.
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methyl (2R)-2-(tert-butoxycarbonylamino)-3-iodo-propanoate
93267-04-0 97%
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¥ 402.00 2023-04-12
Oakwood
M03256-1g
Boc-β-iodo-Ala-OMe
93267-04-0 98%
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$10.00 2024-07-19
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H61638-1g
N-Boc-3-iodo-L-alanine methyl ester, 98%
93267-04-0 98%
1g
¥1318.00 2023-05-05
eNovation Chemicals LLC
D694315-100g
N-Boc-3-iodo-L-alanine Methyl Ester
93267-04-0 95%
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eNovation Chemicals LLC
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(R)-Methyl 2-(tert-butoxycarbonylamino)-3-iodopropanoate
93267-04-0 98%
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$125 2024-06-07
AstaTech
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$27 2021-07-03

Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Sodium iodide Solvents: Acetone ;  25 h, rt
참조
Toward intrinsically colored peptides: Synthesis and investigation of the spectral properties of methylated azatryptophans in tryptophan-cage mutants
Noichl, Benjamin P.; Durkin, Patrick M.; Budisa, Nediljko, Biopolymers, 2015, 104(5), 585-600

합성회로 2

반응 조건
1.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 10 min, rt; rt → 0 °C
1.2 Solvents: Dichloromethane ;  0 °C; 1 h, 0 °C; 1.5 h, rt
참조
Synthesis of disulfides and diselenides by copper-catalyzed coupling reactions in water
Li, Zhengkai; Ke, Fang; Deng, Hang; Xu, Hualong; Xiang, Haifeng; et al, Organic & Biomolecular Chemistry, 2013, 11(18), 2943-2946

합성회로 3

반응 조건
1.1 Reagents: Sodium iodide Solvents: Acetone ;  30 min, 10 - 30 °C; 21.5 h, 20 - 30 °C
참조
Synthesis of 4-chlorokynurenines and intermediates
, World Intellectual Property Organization, , ,

합성회로 4

반응 조건
1.1 Reagents: Sodium iodide Solvents: Acetone ;  24 h, rt
참조
Synthesis of N-Boc-3-iodo-zinc-L-alanine methyl ester
Huang, Suo-yi; Wang, Lin-sheng, Huagong Jishu Yu Kaifa, 2004, 33(2), 13-16

합성회로 5

반응 조건
1.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Dichloromethane ;  0 °C; 10 min, 0 °C; 15 min, rt
1.2 Solvents: Dichloromethane ;  0 °C; 4 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
참조
Alkyl Carbagermatranes Enable Practical Palladium-Catalyzed sp2-sp3 Cross-Coupling
Xu, Meng-Yu; Jiang, Wei-Tao; Li, Ying; Xu, Qing-Hao; Zhou, Qiao-Lan; et al, Journal of the American Chemical Society, 2019, 141(18), 7582-7588

합성회로 6

반응 조건
1.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 2.5 h, rt
참조
The silica mineralisation properties of synthetic Silaffin-1A1 (synSil-1A1)
Daus, Fabian; Xie, Xiulan; Geyer, Armin, Organic & Biomolecular Chemistry, 2022, 20(16), 3387-3396

합성회로 7

반응 조건
1.1 Reagents: Imidazole ,  Triphenylphosphine Solvents: Dichloromethane ;  10 min, rt; rt → 0 °C
1.2 Reagents: Iodine ;  20 min, 0 - 7 °C; 7 °C → rt; 10 min, rt; rt → 0 °C
1.3 Solvents: Dichloromethane ;  60 min, 0 °C; 1 h, 0 °C; 1 h, 0 °C → rt; 1.5 h, rt
참조
Preparation of N-(Boc)-allylglycine methyl ester using a zinc-mediated, palladium-catalyzed cross-coupling reaction
Prasad Atmuri, N. D.; Lubell, William D., Organic Syntheses, 2015, 92, 103-116

합성회로 8

반응 조건
1.1 Reagents: Sodium iodide Solvents: Acetone ;  3 d, rt; 1 d, rt
참조
Synthesis of N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester: A useful building block in the synthesis of nonnatural α-amino acids via palladium catalyzed cross coupling reactions
Jackson, Richard F. W.; Perez-Gonzalez, Manuel, Organic Syntheses, 2005, 81, 77-88

합성회로 9

반응 조건
1.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Dimethylformamide ;  3 h, 0 °C → rt
참조
Application of bis-2-(trimethylsilyl)ethyl diselenide to the synthesis of selenium-containing amino acid derivatives
Yonezawa, Tsubasa; Yamaguchi, Masahito; Ninomiya, Masayuki; Koketsu, Mamoru, Tetrahedron, 2017, 73(42), 6085-6091

합성회로 10

반응 조건
1.1 Reagents: Potassium bicarbonate Solvents: Dimethylformamide
1.2 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Dichloromethane ;  0 °C; 10 min, 0 °C → rt; rt → 0 °C
1.3 3.5 h, 0 °C
1.4 Reagents: Sodium thiosulfate Solvents: Water
참조
Readily available amino acid building blocks for the synthesis of phosphole-containing peptides
van Zutphen, Steven; Margarit, Vicente J.; Mora, Guilhem; Le Floch, Pascal, Tetrahedron Letters, 2007, 48(16), 2857-2859

합성회로 11

반응 조건
1.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Dichloromethane
참조
Synthesis of conformationally restricted Beta-turn mimics
Ijsselstijn, Maarten, 2006, , ,

합성회로 12

반응 조건
1.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Dichloromethane ;  0 °C; 10 min, rt; rt → 0 °C
1.2 Solvents: Dichloromethane ;  30 min, 0 °C; 1 h, 0 °C; 1.5 h, rt
참조
Use of a Tandem Prins/Friedel-Crafts Reaction in the Construction of the Indeno-Tetrahydropyridine Core of the Haouamine Alkaloids: Formal Synthesis of (-)-Haouamine A
Fenster, Erik; Fehl, Charlie; Aube, Jeffrey, Organic Letters, 2011, 13(10), 2614-2617

합성회로 13

반응 조건
1.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Dichloromethane ;  0 °C; 5 min, 0 °C; 10 min, rt; rt → 0 °C
1.2 Solvents: Dichloromethane ;  10 min, 0 °C; 90 min, 0 °C
참조
Painting argyrins blue: Negishi cross-coupling for synthesis of deep-blue tryptophan analog β-(1-azulenyl)-L-alanine and its incorporation into argyrin C
Stempel, Erik; Kaml, Robert Franz-Xaver; Budisa, Nediljko; Kalesse, Markus, Bioorganic & Medicinal Chemistry, 2018, 26(19), 5259-5269

합성회로 14

반응 조건
1.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Dichloromethane ;  0 °C; 10 min, rt; rt → 0 °C
1.2 Solvents: Dichloromethane ;  0 °C; 2 h, 0 °C
참조
Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes
Caputo, Dimitri F. J.; Arroniz, Carlos; Durr, Alexander B.; Mousseau, James J.; Stepan, Antonia F.; et al, Chemical Science, 2018, 9(23), 5295-5300

합성회로 15

반응 조건
1.1 Reagents: Sodium iodide Solvents: Acetone
참조
Synthesis of all three regioisomers of pyridylalanine
Walker, Michael A.; Kaplita, Khane Pham; Chen, Ti; King, Dalton H., Synlett, 1997, (2), 169-170

합성회로 16

반응 조건
1.1 Reagents: Iodine Solvents: Acetone
참조
Organocuprates in a novel synthesis of optically pure amino acids
Bajgrowicz, J. A.; El Hallaoui, A.; Jacquier, R.; Pigiere, C.; Viallefont, P., Tetrahedron, 1985, 41(10), 1833-43

합성회로 17

반응 조건
1.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Dichloromethane ;  1 h, 0 °C; 1.5 h, rt
참조
Chemoselectivity of the Ruthenium-Catalyzed Hydrative Diyne Cyclization: Total Synthesis of (+)-Cylindricine C, D, and E
Trost, Barry M.; Rudd, Michael T., Organic Letters, 2003, 5(24), 4599-4602

합성회로 18

반응 조건
1.1 Reagents: Sodium iodide Solvents: Acetone ;  rt; 42 h, rt
참조
Preparation of cyclopentylcarbonylamino acid as inhibitors of α4β1 mediated cell adhesion
, World Intellectual Property Organization, , ,

합성회로 19

반응 조건
1.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Dichloromethane ;  5 min, rt
1.2 Solvents: Dichloromethane ;  2 h, rt
참조
Thiomaleic Anhydride: A Convenient Building Block for the Synthesis of α-Substituted γ- and δ-Lactones through Free-Radical Addition, Nucleophilic Ring Opening, and Subsequent Thiocarboxylate Manipulation
Crich, David; Rahaman, Yeajur Md., Journal of Organic Chemistry, 2009, 74(17), 6792-6796

Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate Raw materials

Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate Preparation Products

Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate 관련 문헌

추천 기사

추천 공급업체
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:93267-04-0)N-(tert-butoxycarbonyl)-3-iodo-L-alanine methyl Ester
25982537
순결:98%
재다:Company Customization
가격 ($):문의
Amadis Chemical Company Limited
(CAS:93267-04-0)Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
A844492
순결:99%
재다:500g
가격 ($):475.0